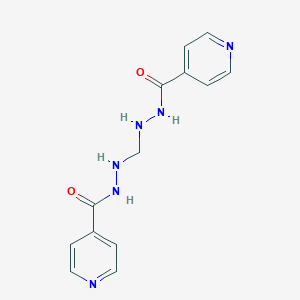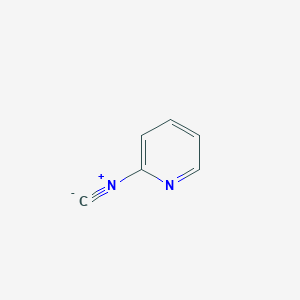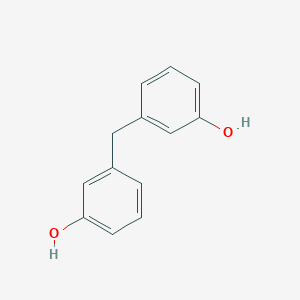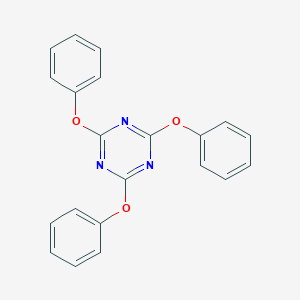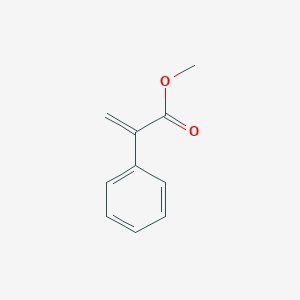
Methyl 2-phenylacrylate
概要
説明
Methyl 2-phenylacrylate is a natural product . It has a molecular formula of C10H10O2 and a molecular weight of 162.18 g/mol .
Synthesis Analysis
Methyl 2-phenylacrylate can be synthesized by reacting 2-Phenyl ethanol with acryloyl . Another method involves the radical conjugate addition of a trifluoromethyl thianthrenium salt to Michael acceptors .
Molecular Structure Analysis
The molecular structure of Methyl 2-phenylacrylate is characterized by the presence of a phenyl group (a benzene ring), a methyl group (CH3), and an acrylate group (a double bond between two carbon atoms, and a single bond to an oxygen atom) in its structure . The InChI code for Methyl 2-phenylacrylate is 1S/C10H10O2/c1-8(10(11)12-2)9-6-4-3-5-7-9/h3-7H,1H2,2H3 .
Chemical Reactions Analysis
Methyl 2-phenylacrylate can undergo various chemical reactions. For instance, it can participate in the Giese reaction, a type of carbon-carbon bond-forming reaction . It can also participate in allylation, vinylation, alkynylation, thioetherification, and hydrodeamination reactions .
Physical And Chemical Properties Analysis
Methyl 2-phenylacrylate has a molecular weight of 162.18 g/mol . Its exact physical and chemical properties are not available in the retrieved data.
科学的研究の応用
DNA Binding and Biological Activity in Platinum(II) Complexes Methyl 2-phenylacrylate derivatives have been studied in the context of DNA binding and biological activity, particularly in platinum(II) complexes. These studies focus on understanding the relationship between molecular structure and biological activity, with emphasis on in vitro cytotoxicity against specific cell lines and DNA intercalation mechanisms (Brodie et al., 2004).
DNA-Binding Behaviors of Complexes with Methyl Groups Research has also been conducted on the DNA-binding behaviors of complexes incorporating methyl groups, such as methyl 2-phenylacrylate, on ancillary ligands. The binding rates of these complexes with DNA have been characterized, providing insights into their potential applications in biochemistry and pharmacology (Liu et al., 2001).
Catalytic Synthesis in Ionic Liquids Methyl 3-phenylacrylate, a closely related compound, has been synthesized through catalytic processes in room temperature ionic liquids. This research highlights the use of methyl 2-phenylacrylate derivatives in synthetic chemistry and their potential for efficient production in environmentally-friendly conditions (Bin, 2007).
Use in Green Chemistry for Carbonylation Reactions Methyl 2-phenylacrylate derivatives have applications in green chemistry, particularly in carbonylation reactions. These compounds have been used as efficient agents in the synthesis of other chemicals, demonstrating their role in sustainable and less toxic chemical processes (Yalfani et al., 2013).
Conformational Analysis in Peptides The compound's derivatives have been used in the conformational analysis of peptides. This research provides valuable information for understanding protein folding and structure, which is crucial in biochemistry and molecular biology (Walther, 1987).
Photopolymerization and Material Science Methyl 2-phenylacrylate derivatives play a role in the photopolymerization processes, affecting the properties of materials such as liquid-crystalline acrylates. This research has implications for material science, particularly in developing new materials with specific optical and physical properties (Broer et al., 1989).
Copolymerization for Material Applications The copolymerization of methyl 2-phenylacrylate with other compounds, such as MMA, has been studied for its potential in material applications. This research contributes to the development of new polymers with tailored properties for various industrial uses (Mormann et al., 1998).
Safety and Hazards
将来の方向性
Methyl 2-phenylacrylate can be used in the synthesis of C α -tetrasubstituted α- and β-amino acid analogues via a Ritter reaction by addition of acetonitrile . This breakthrough approach named mTAG (methyltransferase-directed transfer of activated groups) has proven instrumental for targeted labeling of DNA and other types of biomolecules .
特性
IUPAC Name |
methyl 2-phenylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-8(10(11)12-2)9-6-4-3-5-7-9/h3-7H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTXKEVAUZYHGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171910 | |
| Record name | Methyl atropate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-phenylacrylate | |
CAS RN |
1865-29-8 | |
| Record name | Methyl atropate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001865298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl atropate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-phenylprop-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Methyl 2-phenylacrylate in the synthesis of 2,2-Diethyl 4-methyl 5-(4-nitrophenyl)-4-phenylpyrrolidine-2,2,4-tricarboxylate?
A1: Methyl 2-phenylacrylate acts as a reactant in the cycloaddition reaction leading to the formation of 2,2-Diethyl 4-methyl 5-(4-nitrophenyl)-4-phenylpyrrolidine-2,2,4-tricarboxylate. This reaction also involves diethyl 2-aminomalonate and 4-nitrobenzaldehyde. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B167519.png)
![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-, bromide](/img/structure/B167522.png)
